

Alexa Fluor 405: A Technical Guide to Labeling Proteins and Nucleic Acids

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Compound of Interest

Compound Name: Alexa Fluor 405

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This in-depth guide provides a comprehensive overview of **Alexa Fluor 405**, a versatile blue-fluorescent dye, and its application in the covalent labeling of proteins and nucleic acids. This document details the dye's spectral properties, provides structured protocols for key labeling experiments, and illustrates relevant workflows and chemical reactions.

Core Properties of Alexa Fluor 405

Alexa Fluor 405 is a member of the Alexa Fluor family of dyes, known for their brightness, photostability, and pH insensitivity.^{[1][2]} It is a blue-fluorescent dye with an excitation maximum ideally suited for the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.^[3] ^[4]^[5] Its distinct spectral properties make it a valuable tool in multicolor fluorescence microscopy, flow cytometry, and super-resolution microscopy techniques such as STORM (Stochastic Optical Reconstruction Microscopy).^{[3][4][6]}

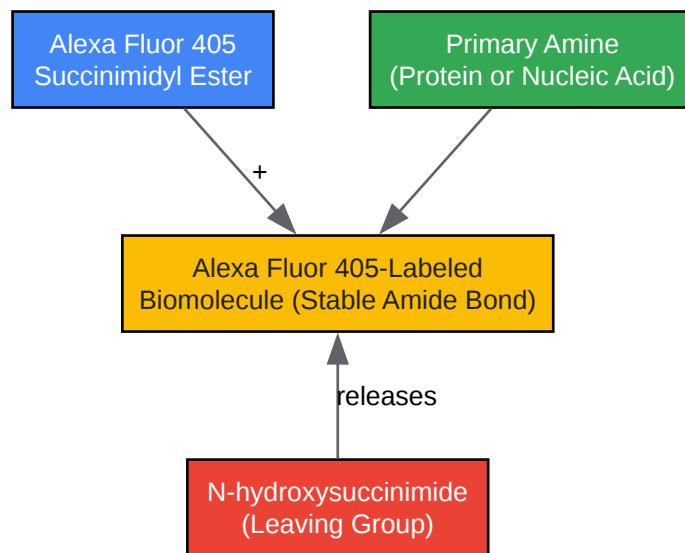
The quantitative spectral and physical properties of **Alexa Fluor 405** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	401-402 nm	[4][6][7][8][9]
Emission Maximum (λ_{em})	421-422 nm	[4][6][7][8][9]
Molar Extinction Coefficient (ϵ)	34,000 - 35,000 $\text{cm}^{-1}\text{M}^{-1}$	[9]
Quantum Yield (Φ)	0.54	
Molecular Weight	~1028.3 g/mol (for NHS ester)	

Labeling Chemistry: Amine-Reactive Succinimidyl Ester

The most common form of **Alexa Fluor 405** used for labeling biomolecules is the N-hydroxysuccinimidyl (NHS) ester.[10] This amine-reactive derivative readily couples with primary amines ($-\text{NH}_2$) found on proteins (at the N-terminus and on the side chain of lysine residues) and on amine-modified nucleic acids.[10] The reaction, which occurs efficiently at an alkaline pH (typically 8.3-9.0), forms a stable, covalent amide bond.[3][11]

Alexa Fluor 405 NHS Ester Reaction with Primary Amine



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Figure 1. Covalent labeling of a biomolecule with **Alexa Fluor 405** NHS ester.

Experimental Protocols

The following sections provide detailed methodologies for labeling proteins and nucleic acids with **Alexa Fluor 405** NHS ester.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with **Alexa Fluor 405** NHS ester. Optimization may be required for specific proteins.

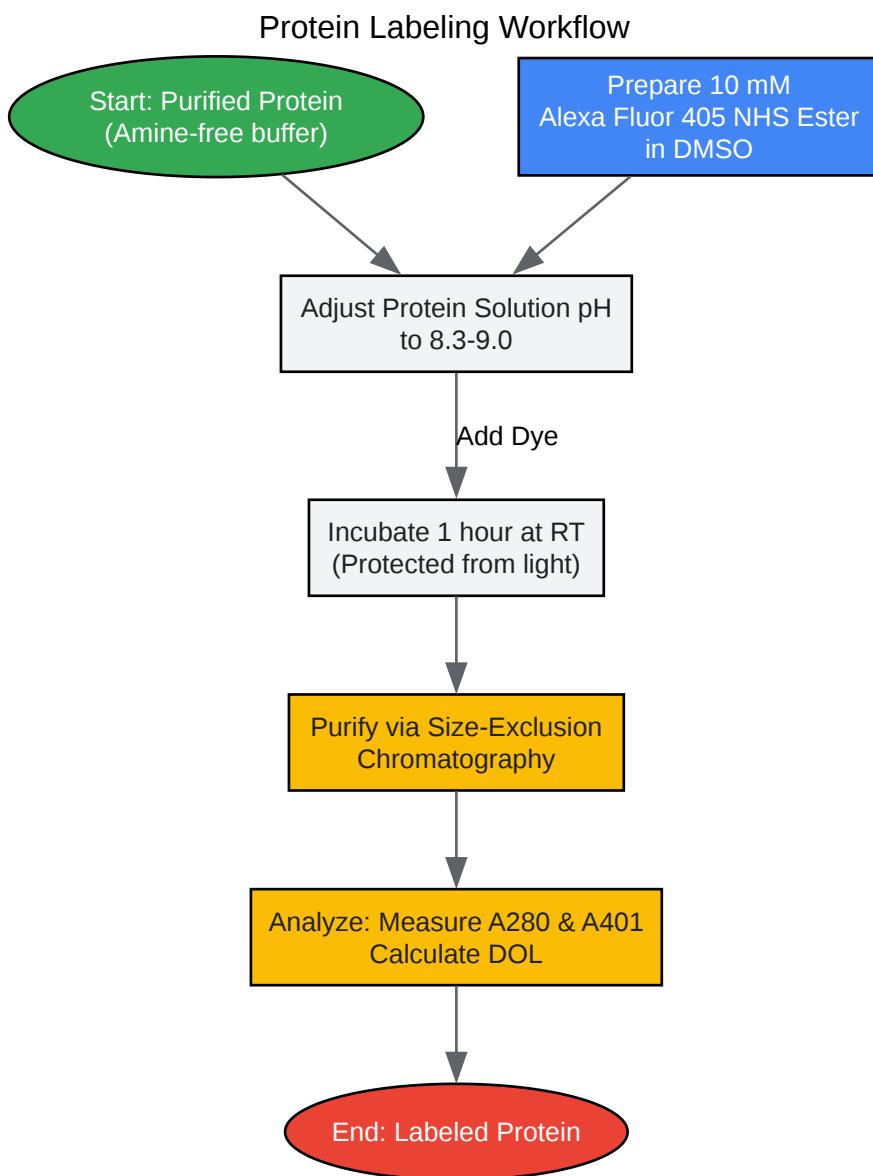
Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS)
- **Alexa Fluor 405** NHS ester
- Anhydrous dimethylsulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
- Purification column (e.g., size-exclusion chromatography column like a Zeba™ Spin Desalting Column)[12]
- Spectrophotometer

Procedure:

- Protein Preparation:
 - Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against PBS. [11][13]
- Dye Preparation:

- Allow the vial of **Alexa Fluor 405** NHS ester to warm to room temperature before opening.
- Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[10]
- Labeling Reaction:
 - Adjust the pH of the protein solution to 8.3-9.0 by adding the reaction buffer.
 - Add the **Alexa Fluor 405** NHS ester stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). This ratio may need to be optimized for your specific protein.[10]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[14][15]
- Purification:
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column according to the manufacturer's instructions.[12]
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and 401 nm (A_{401}).
 - Calculate the protein concentration and the DOL using the following equations:
 - $Corrected\ A_{280} = A_{280} - (A_{401} \times CF_{280})$ (where CF_{280} is the correction factor for the dye's absorbance at 280 nm, typically around 0.70 for **Alexa Fluor 405**)
 - Protein Concentration (M) = $Corrected\ A_{280} / \epsilon_{protein}$
 - Dye Concentration (M) = A_{401} / ϵ_{dye}
 - DOL = Dye Concentration / Protein Concentration



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Figure 2. Workflow for labeling proteins with **Alexa Fluor 405** NHS ester.

Nucleic Acid Labeling Protocols

There are two primary methods for labeling nucleic acids with **Alexa Fluor 405**: direct chemical labeling of amine-modified oligonucleotides and enzymatic incorporation of labeled nucleotides.

1. Direct Chemical Labeling of Amine-Modified Oligonucleotides

This method is suitable for synthetic oligonucleotides that have been synthesized with a primary amine modification.

Materials:

- 5'- or 3'-amine-modified oligonucleotide
- **Alexa Fluor 405** NHS ester
- Anhydrous DMSO
- Labeling buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
- Purification supplies (e.g., HPLC or gel electrophoresis reagents)[9]

Procedure:

- Oligonucleotide Preparation:
 - Resuspend the amine-modified oligonucleotide in the labeling buffer.
- Dye Preparation:
 - Prepare a fresh stock solution of **Alexa Fluor 405** NHS ester in anhydrous DMSO.
- Labeling Reaction:
 - Add the dye stock solution to the oligonucleotide solution. The optimal dye-to-oligo ratio may need to be determined empirically.
 - Incubate the reaction for 2-4 hours at room temperature, protected from light.
- Purification:
 - Purify the labeled oligonucleotide from unreacted dye and unlabeled oligo using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[5][9] Dual HPLC purification is often recommended for high purity.[4]

2. Enzymatic Labeling of DNA/RNA

This method involves the enzymatic incorporation of an aminoallyl-modified nucleotide into the nucleic acid, followed by chemical labeling with **Alexa Fluor 405** NHS ester. This is often achieved using kits such as the ARES™ Alexa Fluor® DNA Labeling Kits.[\[5\]](#)

Materials:

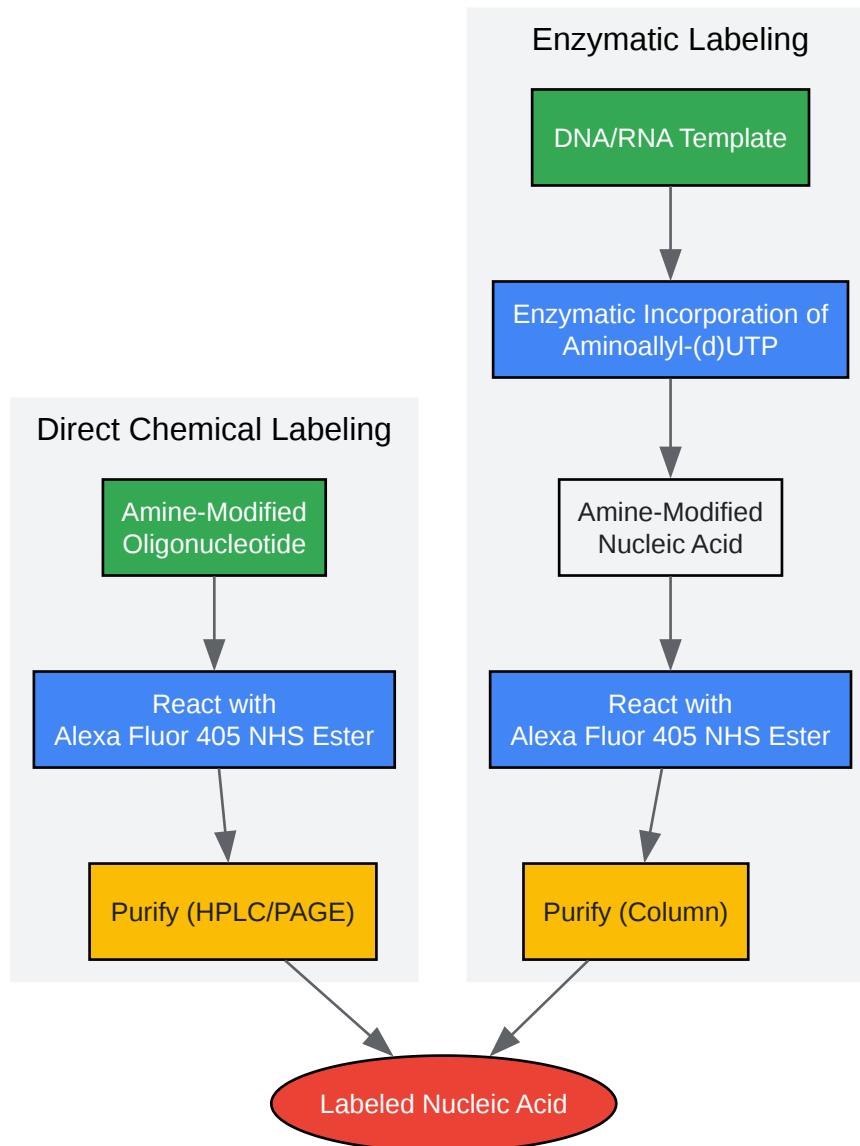
- DNA or RNA template
- DNA or RNA polymerase
- Aminoallyl-dUTP (for DNA) or aminoallyl-UTP (for RNA)
- Unlabeled dNTPs or NTPs
- **Alexa Fluor 405** NHS ester
- Coupling buffer (e.g., sodium bicarbonate, pH 9.0)
- Purification columns

Procedure:

- Enzymatic Incorporation:
 - Set up an in vitro transcription (for RNA) or PCR/reverse transcription (for DNA) reaction.
 - Include aminoallyl-(d)UTP in the nucleotide mix.
 - Incubate the reaction according to the polymerase manufacturer's instructions.
 - Purify the amine-modified nucleic acid.
- Chemical Labeling:
 - Resuspend the purified amine-modified nucleic acid in the coupling buffer.

- Add the **Alexa Fluor 405** NHS ester and incubate for 1-2 hours at room temperature, protected from light.
- Purification:
 - Purify the labeled nucleic acid using a suitable purification column to remove unreacted dye.

Nucleic Acid Labeling Pathways



[Click to download full resolution via product page](#)**Figure 3.** Comparison of direct chemical and enzymatic labeling of nucleic acids.

Conclusion

Alexa Fluor 405 is a robust and versatile fluorescent dye for labeling proteins and nucleic acids. Its favorable spectral properties and the straightforward chemistry of its amine-reactive NHS ester form make it a valuable tool for a wide range of applications in molecular and cellular biology. By following the detailed protocols and understanding the underlying chemistry presented in this guide, researchers can effectively utilize **Alexa Fluor 405** to generate high-quality fluorescent probes for their specific experimental needs.

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